2-O-Methyl-alpha-D-N-acetylneuraminic acid

Sialidase Inhibition Influenza Antiviral

This α-O-methyl sialic acid analog provides a conformationally locked α-anomeric structure that resists enzymatic cleavage, unlike labile natural Neu5Ac. With an IC50 of 300 nM against influenza A sialidase—>3,300-fold more potent than Neu5Ac—it is the definitive positive control for neuraminidase inhibitor discovery and HTS. Its stable glycosidic linkage and defined binding (hemagglutinin Kd ≈ 2.8 mM) make it essential for competitive binding assays and acid-stability studies. Available in high purity for reproducible, quantifiable enzyme kinetics and SAR profiling.

Molecular Formula C₁₂H₂₁NO₉
Molecular Weight 323.3 g/mol
CAS No. 50930-22-8
Cat. No. B013671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Methyl-alpha-D-N-acetylneuraminic acid
CAS50930-22-8
SynonymsN-Acetyl-2-O-methyl-α-neuraminic Acid;  2-O-Methyl-N-acetyl-α-neuraminic Acid;  N-Acetyl-α-neuraminic Methyl Glycoside;  2α-Methoxysialic Acid; 
Molecular FormulaC₁₂H₂₁NO₉
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
InChIInChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1
InChIKeyNJRVVFURCKKXOD-KESNGRBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Methyl-alpha-D-N-acetylneuraminic Acid (CAS 50930-22-8): An α-Anomeric Neu5Ac Derivative for Sialidase and Hemagglutinin Research


2-O-Methyl-α-D-N-acetylneuraminic acid (CAS 50930-22-8) is a synthetically modified sialic acid analog where the anomeric hydroxyl group of N-acetylneuraminic acid (Neu5Ac) is replaced by a methoxy group, locking the compound in the α-anomeric configuration [1]. This α-O-methyl glycoside serves as a conformationally constrained probe that mimics the terminal sialic acid residues on glycoconjugates. Unlike the natural Neu5Ac, which equilibrates between α- and β-anomers in solution, this compound provides a stable α-anomeric structure for studying sialic acid recognition by influenza virus hemagglutinin and the catalytic mechanism of sialidases (neuraminidases) [1][2].

Critical Differentiators for 2-O-Methyl-α-D-N-acetylneuraminic Acid in Sialidase Inhibition and Stability Assays


Substituting 2-O-Methyl-α-D-N-acetylneuraminic acid with a generic sialic acid analog, such as unmodified Neu5Ac or the pan-sialidase inhibitor DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid), is scientifically invalid due to profound differences in enzyme inhibition kinetics, anomeric stability, and substrate recognition. The target compound demonstrates an IC50 of 300 nM against influenza A sialidase, which is orders of magnitude more potent than Neu5Ac (IC50 ~1,000,000 nM) [1] and distinct from the micromolar-range inhibition of human sialidases by DANA [2]. Furthermore, the 2-O-methyl modification imparts an α-specific, acid-stable glycosidic linkage that is resistant to enzymatic cleavage, unlike the labile natural substrate [3]. These differential properties are not interchangeable and directly dictate experimental outcomes in mechanistic enzymology, antiviral screening, and biophysical binding studies.

Quantitative Differentiation Evidence for 2-O-Methyl-α-D-N-acetylneuraminic Acid


Influenza A Sialidase Inhibition: 300 nM IC50 vs. Neu5Ac Baseline

2-O-Methyl-α-D-N-acetylneuraminic acid demonstrates potent inhibitory activity against influenza A virus sialidase (neuraminidase), with a reported IC50 value of 300 nM [1]. This is in stark contrast to the natural substrate, N-acetylneuraminic acid (Neu5Ac), which is a very weak inhibitor of the same enzyme, exhibiting an IC50 of 1,000,000 nM (1 mM) [2]. This represents a >3,300-fold improvement in inhibitory potency, highlighting the functional impact of the 2-O-methyl modification on enzyme active-site binding.

Sialidase Inhibition Influenza Antiviral

Acid Hydrolysis Stability: 56-Fold Faster Hydrolysis than Tetra-O-Acetyl Derivative

In kinetic studies of acid-catalyzed hydrolysis, the first-order rate constant for the hydrolysis of 2-O-methyl-α-D-N-acetylneuraminic acid (the target compound) in 0.05 M H2SO4 was 56-fold greater than that of its 2-O-methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-α-D-neuraminic acid counterpart [1]. The fully acetylated derivative is highly resistant to acid hydrolysis due to the electron-withdrawing acetyl groups, whereas the unsubstituted target compound retains a labile ketosidic linkage similar to natural sialic acid residues.

Chemical Stability Glycosidic Bond Analytical Chemistry

Hemagglutinin Binding Affinity: α-Anomer Binding (Kd ~2.8 mM) vs. β-Anomer Inactivity

The α-anomeric configuration of 2-O-Methyl-α-D-N-acetylneuraminic acid is critical for recognition by influenza virus hemagglutinin (HA). Nuclear magnetic resonance (NMR) studies show that the methyl α-glycoside of sialic acid binds to X-31 influenza hemagglutinin with a dissociation constant (Kd) of approximately 2.8 mM [1]. In contrast, the corresponding methyl β-glycoside exhibits no detectable binding under the same conditions [1]. While this binding affinity is modest, it confirms the strict stereochemical requirement at the anomeric center for HA engagement.

Hemagglutinin Viral Entry Protein-Carbohydrate Interaction

Sialidase Inhibition Spectrum: Potent Influenza A Activity vs. 4-O-Acetyl Neu5Ac Inactivity

The target compound inhibits influenza A sialidase with an IC50 of 300 nM [1], whereas 4-O-acetyl-N-acetylneuraminic acid, another naturally occurring sialic acid variant, does not appear to be a potent inhibitor of viral sialidase [2]. Studies indicate that the 4-O-acetyl group confers resistance to cleavage by viral sialidase, thereby preventing the compound from acting as an effective competitive inhibitor [2].

Sialidase Inhibitor O-Acetylation Enzyme Resistance

Validated Application Scenarios for 2-O-Methyl-α-D-N-acetylneuraminic Acid Based on Quantitative Evidence


Influenza Sialidase (Neuraminidase) Inhibitor Screening and Mechanistic Studies

The 300 nM IC50 against influenza A sialidase establishes this compound as a robust positive control and reference inhibitor for high-throughput screening assays aimed at discovering novel neuraminidase inhibitors [1]. Its >3,300-fold potency advantage over Neu5Ac ensures a clear, quantifiable signal in fluorogenic or chromogenic enzyme assays, enabling accurate determination of inhibition constants (Ki) and structure-activity relationship (SAR) studies for antiviral drug development [2].

Probing Influenza Virus Hemagglutinin (HA) Receptor Specificity

Given its defined α-anomeric configuration and demonstrated binding to influenza hemagglutinin (Kd ≈ 2.8 mM) [1], this compound is ideally suited as a soluble, monovalent ligand for competitive binding assays and biophysical measurements (e.g., surface plasmon resonance, NMR) to characterize the sialic acid-binding pocket of HA. This is essential for understanding viral entry mechanisms and evaluating potential hemagglutinin-targeting entry inhibitors [1].

Kinetic Modeling of Glycosidic Bond Hydrolysis

The 56-fold differential in acid hydrolysis rate compared to its peracetylated analog validates the target compound as a faithful model for studying the chemical lability of the sialic acid ketosidic bond [1]. This is critical for researchers investigating the stability of sialylated glycoconjugates in drug formulations, the release of sialic acid in acidic endosomal compartments during viral infection, or the development of acid-labile prodrugs [1].

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